3-Isoxazolecarboxamide, 5-acetyl-N-(2,6-dimethylphenyl)-
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Overview
Description
3-Isoxazolecarboxamide, 5-acetyl-N-(2,6-dimethylphenyl)- is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, 5-acetyl-N-(2,6-dimethylphenyl)- typically involves the cycloaddition of nitrile oxides with olefins or other suitable substrates. One common method is the (3+2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarboxamide, 5-acetyl-N-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Isoxazolecarboxamide, 5-acetyl-N-(2,6-dimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxamide, 5-acetyl-N-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide: This compound is structurally similar and has been studied for its anticonvulsant properties.
5-((Acetyloxy)methyl)-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide: Another related compound with potential biological activities.
Uniqueness
3-Isoxazolecarboxamide, 5-acetyl-N-(2,6-dimethylphenyl)- is unique due to its specific functional groups and the resulting chemical properties. Its acetyl group, in particular, may confer distinct reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
139297-29-3 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
5-acetyl-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-8-5-4-6-9(2)13(8)15-14(18)11-7-12(10(3)17)19-16-11/h4-7H,1-3H3,(H,15,18) |
InChI Key |
CXLWJZPKJKFJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)C(=O)C |
Origin of Product |
United States |
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